Dabigatran Etexilate N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran Etexilate N-Oxide is a derivative of Dabigatran Etexilate, which is an oral anticoagulant used to prevent and treat thromboembolic disorders. Dabigatran Etexilate is a prodrug that is converted to its active form, Dabigatran, in the body. This compound is a reference standard used in analytical studies and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate N-Oxide involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process starts with the nitration of bromobenzene, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified. Reduction and alkylation steps are performed to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Dabigatran Etexilate N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromobenzene, nitrating agents, cyanating agents, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major product formed from the synthesis of this compound is the N-oxide derivative of Dabigatran Etexilate. This compound is used as a reference standard in analytical studies and research .
Applications De Recherche Scientifique
Dabigatran Etexilate N-Oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in analytical studies to ensure the accuracy and reliability of analytical methods . In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate and its metabolites . In industry, it is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mécanisme D'action
Dabigatran Etexilate N-Oxide, like its parent compound Dabigatran Etexilate, exerts its effects by inhibiting thrombin, a serine protease involved in the coagulation cascade . Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Dabigatran Etexilate N-Oxide include other direct thrombin inhibitors such as Argatroban, Bivalirudin, and Lepirudin . These compounds also inhibit thrombin and are used as anticoagulants.
Uniqueness: this compound is unique in its structure and mechanism of action compared to other direct thrombin inhibitors. It is a prodrug that is converted to its active form in the body, providing a predictable pharmacokinetic profile and reducing the need for regular monitoring . Additionally, its N-oxide derivative is used as a reference standard in analytical studies, making it valuable for research and quality control .
Propriétés
Formule moléculaire |
C34H41N7O6 |
---|---|
Poids moléculaire |
643.7 g/mol |
Nom IUPAC |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate |
InChI |
InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44) |
Clé InChI |
ODWAOSMOSLZPGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.